![molecular formula C20H16N4O3S3 B2707161 N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-74-4](/img/no-structure.png)

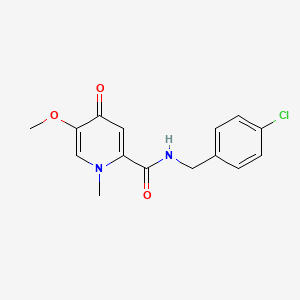

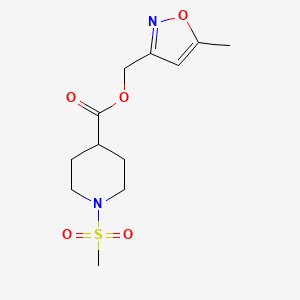

N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

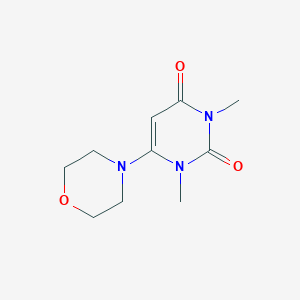

N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O3S3 and its molecular weight is 456.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Compounds with structures similar to "N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide" have been synthesized for various biological studies. These compounds often exhibit significant anti-inflammatory, analgesic, and anticancer activities, attributable to their unique structural features which allow them to interact with biological targets in specific ways.

For instance, novel heterocyclic compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities, attributed to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These findings highlight the potential of such compounds in developing new treatments for conditions associated with inflammation and pain.

Antitumor Activity

Another significant area of research involves evaluating the antitumor activities of compounds with similar structural frameworks. For example, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and found to display potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, showcasing their potential as anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Inhibitory Activity and Enzyme Interaction

The interaction with specific enzymes or biological pathways is another critical area of application for these compounds. For instance, derivatives of the thiouracil class, like PF-06282999, have been studied for their role in inactivating human myeloperoxidase enzymes, which are implicated in cardiovascular diseases. Such compounds are explored for their potential therapeutic applications and their effects on human cytochrome P450 enzymes, indicating their relevance in drug metabolism and pharmacokinetics (Jamie E. Moscovitz et al., 2018).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 2-amino-4-methoxybenzoic acid with 2-chloro-N-(2-phenylthiazol-4-yl)acetamide, followed by cyclization and thionation reactions.", "Starting Materials": [ "2-amino-4-methoxybenzoic acid", "2-chloro-N-(2-phenylthiazol-4-yl)acetamide", "Sodium hydride", "Carbon disulfide", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methoxybenzoic acid (1.0 g, 6.0 mmol) and 2-chloro-N-(2-phenylthiazol-4-yl)acetamide (1.5 g, 6.0 mmol) in dry ethanol (20 mL) and add sodium hydride (0.24 g, 6.0 mmol) slowly with stirring at 0°C.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add water (20 mL) to the reaction mixture and acidify with hydrochloric acid to pH 2.", "Step 4: Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate product.", "Step 5: Dissolve the intermediate product in sodium hydroxide solution (10 mL, 10%) and add carbon disulfide (0.5 mL, 8.0 mmol) dropwise with stirring at room temperature.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid to pH 2 and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry to obtain the final product, N-(2-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |

| 1040653-74-4 | |

Molekularformel |

C20H16N4O3S3 |

Molekulargewicht |

456.55 |

IUPAC-Name |

N-(2-methoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C20H16N4O3S3/c1-27-14-10-6-5-9-13(14)21-15(25)11-29-19-22-17-16(18(26)23-19)30-20(28)24(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,25)(H,22,23,26) |

InChI-Schlüssel |

OWWRQNGKUGGUIG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)

![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)

![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)

![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)

![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)